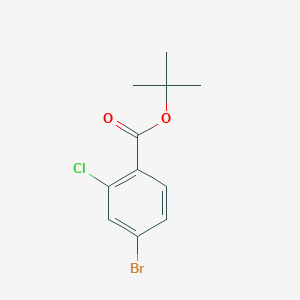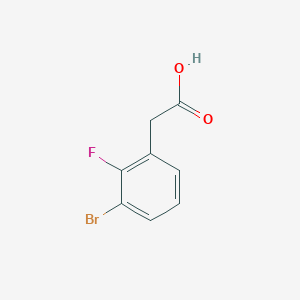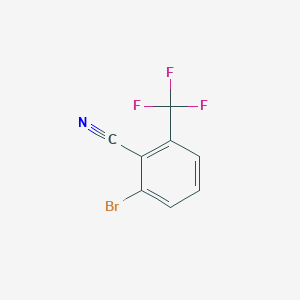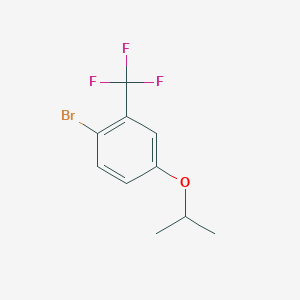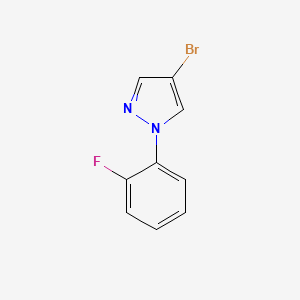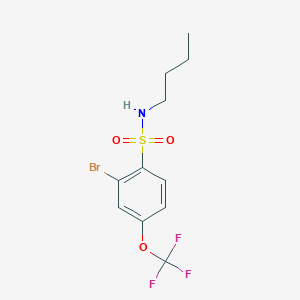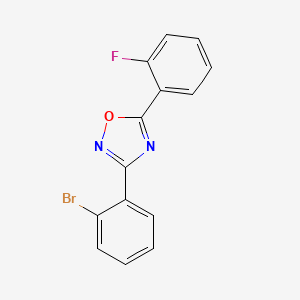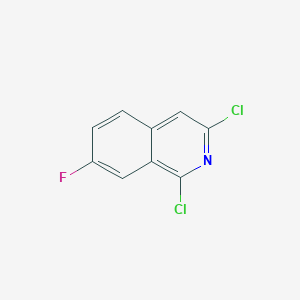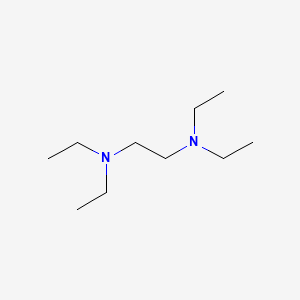
N,N,N',N'-Tetraethylethylenediamine
Vue d'ensemble
Description
N,N,N',N'-Tetraethylethylenediamine (often abbreviated as teed) is a chemical compound that is related to ethylenediamine with ethyl substituents on the nitrogen atoms. It is used in various chemical reactions and has been studied for its coordination properties with metals, particularly copper(II) halides. The compound has been observed to form different types of complexes depending on the conditions, such as the presence of ethanol or heat, and can undergo transformations that release other compounds like acetaldehyde .
Synthesis Analysis
The synthesis of N,N,N',N'-Tetraethylethylenediamine-related compounds often involves reactions with ethylenediamine as a starting material. For instance, chiral N-acylethylenediamines, which are related to teed, are synthesized from inexpensive and commercially available starting materials, including ethylenediamine . Similarly, surfactants with chelating properties named N-acylethylenediamine triacetates are synthesized from anhydrous ethylene diamine . These methods demonstrate the versatility of ethylenediamine derivatives in synthesizing a variety of functional compounds.
Molecular Structure Analysis
The molecular structure of compounds related to N,N,N',N'-Tetraethylethylenediamine has been characterized using various spectroscopic techniques. For example, the crystal structure of a complex formed by teed with copper(II) halides has been determined, revealing a tetrahedral ion with copper atoms having trigonal bipyramidal environments . This structural information is crucial for understanding the coordination behavior and reactivity of such compounds.
Chemical Reactions Analysis
N,N,N',N'-Tetraethylethylenediamine and its derivatives participate in a range of chemical reactions. For instance, reactions with copper(II) halides can produce various compounds with different colors and properties, depending on the reaction conditions . Additionally, the title compound N,N,N'-trimethylethylenediammonium dichloride was isolated as a by-product from a reaction involving trimethylethylenediamine, demonstrating the unexpected outcomes that can occur in complex chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N,N',N'-Tetraethylethylenediamine derivatives are influenced by their molecular structure. For example, the surfactant properties of N-acylethylenediamine triacetates, such as surface and interfacial tension, foaming height, and emulsification power, are determined by their chemical structure . The ability to chelate metal ions and the stability to hydrolysis are also important properties that can lead to applications in various fields.
Safety And Hazards
Orientations Futures
TEEDA is widely used in the synthesis of amine ligands and as a catalyst in organic polymerisation . It is also used for the separation of proteins or nucleic acids . Further, it is employed as a ligand for metal ions like zinc and copper . Its future directions could include further exploration of its use in these areas and potentially others.
Propriétés
IUPAC Name |
N,N,N',N'-tetraethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-5-11(6-2)9-10-12(7-3)8-4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHKMUNUGQVFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059740 | |
| Record name | N,N,N',N'-Tetraethylethylenediamine List Acronyms | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetraethylethylenediamine | |
CAS RN |
150-77-6 | |
| Record name | N,N,N′,N′-Tetraethylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1,N1,N2,N2-tetraethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1,N1,N2,N2-tetraethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N',N'-Tetraethylethylenediamine List Acronyms | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetraethylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1294240.png)
